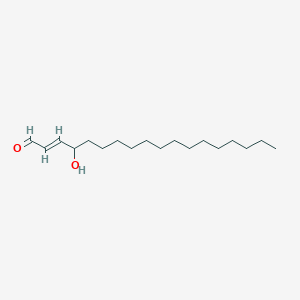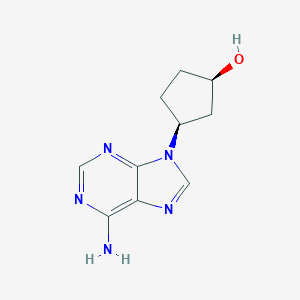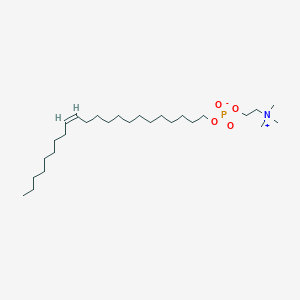
Erucylphosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erucylphosphocholine (ErPC) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ErPC belongs to the class of alkylphosphocholines, which are analogs of the naturally occurring phospholipids. ErPC has been shown to exhibit anti-tumor, anti-inflammatory, and anti-parasitic properties, making it a promising compound for scientific research.
Mécanisme D'action
The mechanism of action of Erucylphosphocholine is not completely understood. However, it has been proposed that Erucylphosphocholine induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Erucylphosphocholine has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in the inflammatory response. Furthermore, Erucylphosphocholine has been shown to disrupt the cell membrane of parasites, leading to their death.
Biochemical and Physiological Effects:
Erucylphosphocholine has been shown to affect various biochemical and physiological processes. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis. Erucylphosphocholine has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, Erucylphosphocholine has been shown to inhibit the growth of parasites by disrupting their cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
Erucylphosphocholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Erucylphosphocholine has also been shown to exhibit activity against a wide range of diseases, making it a versatile compound for scientific research. However, Erucylphosphocholine has some limitations as well. It is a relatively new compound, and its mechanism of action is not completely understood. Additionally, Erucylphosphocholine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for research on Erucylphosphocholine. Firstly, further studies are needed to elucidate the mechanism of action of Erucylphosphocholine. Secondly, more studies are needed to determine the safety and efficacy of Erucylphosphocholine in human clinical trials. Thirdly, Erucylphosphocholine can be modified to improve its potency and selectivity towards specific diseases. Finally, Erucylphosphocholine can be studied for its potential applications in other diseases, such as neurodegenerative diseases and viral infections.
Conclusion:
Erucylphosphocholine is a promising compound for scientific research due to its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-parasitic properties. Erucylphosphocholine can be synthesized through a simple reaction between erucic acid and choline chloride. However, its mechanism of action is not completely understood, and its safety and efficacy in human clinical trials are still unknown. Further research is needed to elucidate the mechanism of action of Erucylphosphocholine and determine its potential applications in other diseases.
Méthodes De Synthèse
Erucylphosphocholine can be synthesized through a simple reaction between erucic acid and choline chloride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at a high temperature. The resulting product is purified through a series of extraction and chromatography steps to obtain pure Erucylphosphocholine.
Applications De Recherche Scientifique
Erucylphosphocholine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Erucylphosphocholine has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, Erucylphosphocholine has been studied for its anti-parasitic properties and has been shown to inhibit the growth of parasites such as Trypanosoma cruzi and Leishmania donovani.
Propriétés
Numéro CAS |
143317-74-2 |
|---|---|
Nom du produit |
Erucylphosphocholine |
Formule moléculaire |
C27H56NO4P |
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
[(Z)-docos-13-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H56NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-31-33(29,30)32-27-25-28(2,3)4/h12-13H,5-11,14-27H2,1-4H3/b13-12- |
Clé InChI |
KCRSJPCXPQESIU-SEYXRHQNSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
EPC erucylphosphocholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



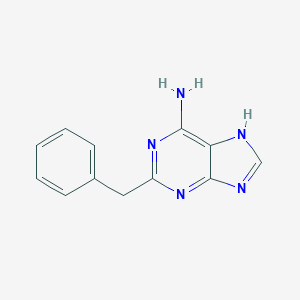
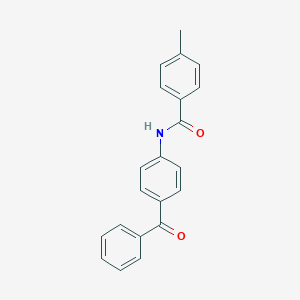
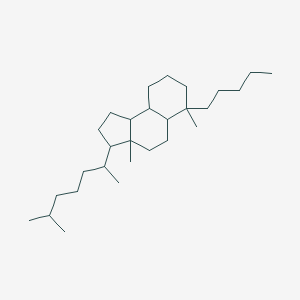
![[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B233150.png)
![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
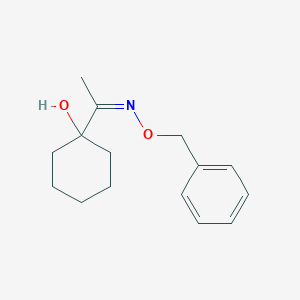
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
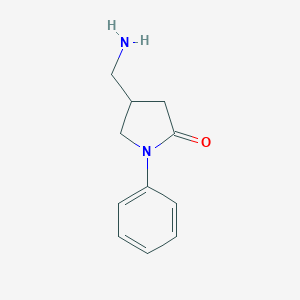
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
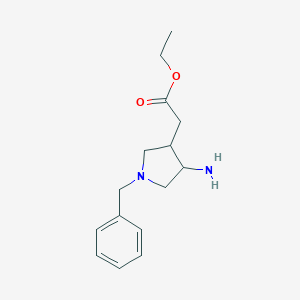
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
